
3,5-Dichlorofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorofolic acid is a chemical compound that belongs to the class of chlorinated folic acids It is characterized by the presence of two chlorine atoms attached to the folic acid molecule at the 3rd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorofolic acid typically involves the chlorination of folic acid. One common method is the reaction of folic acid with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The process is optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorofolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and aminated derivatives of folic acid, which can have distinct chemical and biological properties .
Applications De Recherche Scientifique
3,5-Dichlorofolic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichlorofolic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in folate metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzamide: Similar in structure but lacks the folic acid moiety.
3,5-Dichlorobenzoyl chloride: Used in the synthesis of various benzamide derivatives.
3,5-Dichloronitrobenzene: A precursor in the synthesis of other chlorinated compounds.
Uniqueness
3,5-Dichlorofolic acid is unique due to its dual chlorination on the folic acid molecule, which imparts distinct chemical and biological properties. Its ability to inhibit folate-dependent enzymes sets it apart from other chlorinated compounds, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H17Cl2N7O6 |
|---|---|
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dichlorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17Cl2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1 |
Clé InChI |
TXBRFSWIBNUELE-NSHDSACASA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


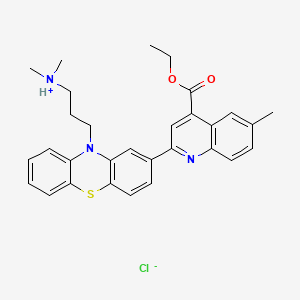
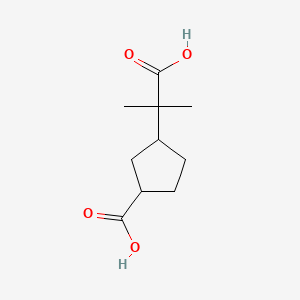
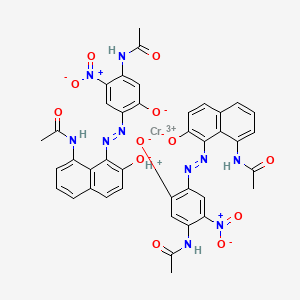

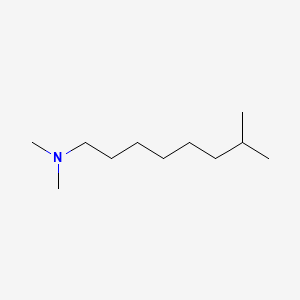
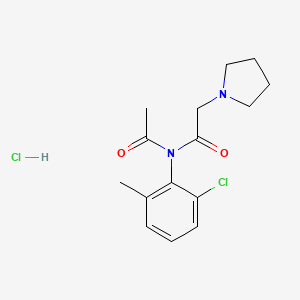

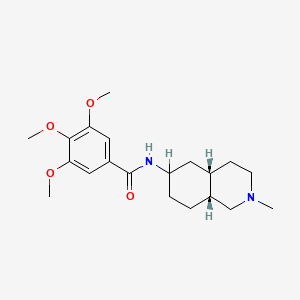
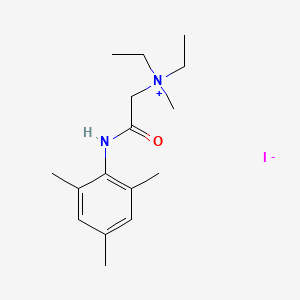
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
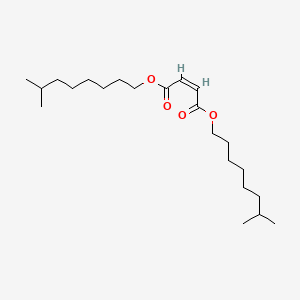

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)

